5-(Tributylstannyl)pyrimidine

Übersicht

Beschreibung

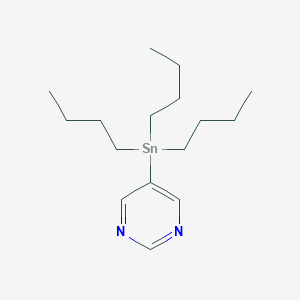

5-(Tributylstannyl)pyrimidine is an organotin compound . Organotin compounds are used in Stille coupling reactions .

Synthesis Analysis

The synthesis of pyrimidines, including 5-(Tributylstannyl)pyrimidine, involves various methods . One such method involves the Stille coupling reaction .Molecular Structure Analysis

The molecular formula of 5-(Tributylstannyl)pyrimidine is C16H30N2Sn . Its molecular weight is 369.13 .Chemical Reactions Analysis

5-(Tributylstannyl)pyrimidine is used in Stille coupling reactions .Physical And Chemical Properties Analysis

5-(Tributylstannyl)pyrimidine has a boiling point of 381.8±34.0 °C at 760 mmHg . Its density is 1.117 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Precursor

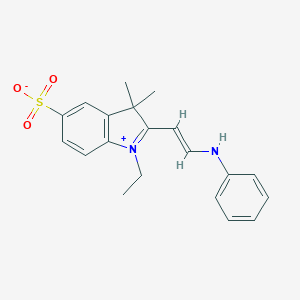

5-(Tributylstannyl)pyrimidine serves as a precursor in the synthesis of various organic compounds. For instance, it is used in the creation of 2-aminopyridine oxazolidinones, which are potent and selective inhibitors of tankyrase (TNKS), an enzyme involved in multiple cellular processes including Wnt/β-catenin signaling and telomere maintenance .

Drug Discovery

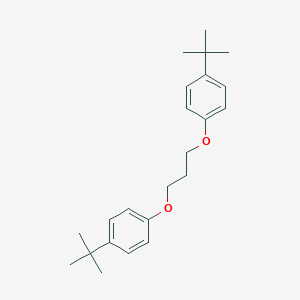

This compound is also instrumental in drug discovery, particularly in the synthesis of canagliflozin , a novel inhibitor for sodium-dependent glucose cotransporter 2 (SGLT2). Canagliflozin is used in the treatment of type 2 diabetes by helping to lower blood sugar levels.

Organotin Chemistry

Due to the presence of a trialkyltin group, 5-(Tributylstannyl)pyrimidine could potentially be explored in organotin chemistry applications. Organotin compounds have been investigated for their antimicrobial properties among other uses.

Antimicrobial Agents

Some organotin compounds exhibit antimicrobial activity, which makes them candidates for use in combating various bacterial, fungal, and viral infections. The tributylstannyl group in 5-(Tributylstannyl)pyrimidine could be leveraged to synthesize new antimicrobial agents.

Therapeutic Applications

The pyrimidine scaffold, to which 5-(Tributylstannyl)pyrimidine belongs, has found widespread therapeutic applications. These include antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Wirkmechanismus

Target of Action

Pyrimidines, in general, are known to have a broad range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .

Mode of Action

It’s worth noting that pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kb, leukotrienes, and some interleukins .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . The metabolism of pyrimidines encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Pharmacokinetics

The compound has a molecular weight of 36913 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Given the general anti-inflammatory effects of pyrimidines , it can be inferred that 5-(Tributylstannyl)pyrimidine may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH, alkalinity, and the presence of certain ions can affect the degradation of pyrimidines . .

Safety and Hazards

5-(Tributylstannyl)pyrimidine is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

Pyrimidines, including 5-(Tributylstannyl)pyrimidine, have found widespread therapeutic applications . This review emphasizes advances over the last decades in pyrimidine-containing hybrids with in vitro anticancer potential and its correlation with the SAR . The versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems, is demonstrated . This could provide insight to researchers considering the pyrimidine scaffold as a chemotype in future drug candidates in order to counteract medical conditions previously deemed untreatable .

Eigenschaften

IUPAC Name |

tributyl(pyrimidin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDQHTJNKPXXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376842 | |

| Record name | 5-(Tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tributylstannyl)pyrimidine | |

CAS RN |

144173-85-3 | |

| Record name | 5-(Tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tributylstannyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)

![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)